4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a fused tricyclic system with two methyl groups at positions 4A and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4A-methyl-2,3,4,4A-tetrahydro-1H-carbazole with methylating agents can introduce the second methyl group at position 6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4A,9-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a methyl group at position 9 instead of 6.
4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Lacks the second methyl group at position 6.
6-Methyl-2,3,4,4A-tetrahydro-1H-carbazole: Similar structure with a single methyl group at position 6.
Uniqueness
4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to the presence of two methyl groups at positions 4A and 6, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with molecular targets.
Properties
CAS No. |
90897-91-9 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4a,6-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
VHGXFUUVSHRJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C2(CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.